Perfluoro(4-isopropyltoluene)

Description

The exact mass of the compound Perfluoro(4-isopropyltoluene) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoro(4-isopropyltoluene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(4-isopropyltoluene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F14/c11-3-1(7(15,9(19,20)21)10(22,23)24)4(12)6(14)2(5(3)13)8(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGPOWZUEZFLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379877 | |

| Record name | Perfluoro(4-isopropyltoluene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20017-49-6 | |

| Record name | Perfluoro(4-isopropyltoluene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Heptafluoroisopropyl)tetrafluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Perfluoro(4-isopropyltoluene)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of a Novel Perfluorinated Aromatic

Perfluoro(4-isopropyltoluene), a fully fluorinated derivative of the naturally occurring monoterpene, p-cymene, represents a compound of significant interest in the fields of materials science, advanced fluid development, and as a potential building block in pharmaceutical synthesis. Its structure, characterized by the complete substitution of hydrogen atoms with fluorine, imparts exceptional chemical and thermal stability, low surface tension, and unique solubility characteristics typical of perfluorinated compounds (PFCs). These properties make it a compelling candidate for applications demanding robust and inert chemical behavior.

This technical guide provides a comprehensive overview of the known and predicted physical properties of Perfluoro(4-isopropyltoluene). It is important to note that as a niche and likely custom-synthesized compound, extensive, peer-reviewed experimental data on its physical properties is not widely available in public databases. This guide, therefore, adopts a dual approach: presenting the limited available data while also offering scientifically grounded predictions based on the well-understood principles of perfluorocarbon chemistry and comparative analysis with its hydrocarbon analog and related perfluorinated aromatics.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to define its molecular structure.

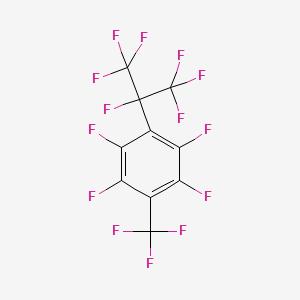

Caption: Molecular structure of Perfluoro(4-isopropyltoluene).

| Identifier | Value |

| Chemical Name | Perfluoro(4-isopropyltoluene) |

| CAS Number | 20017-49-6[1] |

| Molecular Formula | C₁₀F₁₈ |

| Molecular Weight | 482.08 g/mol |

Predicted and Known Physical Properties

Direct experimental data for Perfluoro(4-isopropyltoluene) is scarce. However, a boiling point has been reported.[2] The principles of physical chemistry allow for informed predictions of its properties, particularly when compared to its non-fluorinated counterpart, 4-isopropyltoluene (p-cymene), and the related perfluorinated aromatic, perfluorotoluene.

Boiling Point: A boiling point of 149°C has been reported for Perfluoro(4-isopropyltoluene).[2] This is significantly lower than that of its hydrocarbon analog, 4-isopropyltoluene (177°C).[3][4] This trend is counterintuitive to the large increase in molecular weight but is a hallmark of perfluorocarbons. The weak intermolecular van der Waals forces, a consequence of the low polarizability of the fluorine atoms, lead to lower boiling points compared to hydrocarbons of similar size and structure.

Density: Perfluorinated compounds are notably denser than their hydrocarbon counterparts due to the high atomic weight of fluorine. While the density of Perfluoro(4-isopropyltoluene) has not been experimentally reported, it is expected to be significantly higher than that of water. For comparison, the density of perfluorotoluene is approximately 1.666 g/mL at 25°C, whereas toluene has a density of about 0.867 g/mL.[5][6] A similar increase is anticipated for Perfluoro(4-isopropyltoluene) relative to 4-isopropyltoluene.

Refractive Index: The refractive index of perfluorocarbons is typically lower than that of their hydrocarbon analogs. This is also attributed to the low polarizability of the C-F bond. For instance, the refractive index of perfluorotoluene is around 1.368, while that of toluene is approximately 1.497.[5][6] A similarly low refractive index is predicted for Perfluoro(4-isopropyltoluene).

Solubility: Perfluorinated compounds are generally immiscible with both water and common organic solvents, exhibiting both hydrophobic and lipophobic character. It is expected that Perfluoro(4-isopropyltoluene) will be soluble in other perfluorinated liquids and some highly halogenated solvents.

Comparative Analysis of Physical Properties

To contextualize the predicted properties of Perfluoro(4-isopropyltoluene), the following tables present the known physical properties of its hydrocarbon analog, 4-isopropyltoluene, and a related perfluorinated aromatic compound, perfluorotoluene.

Table 1: Physical Properties of 4-Isopropyltoluene (p-Cymene)

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol |

| Boiling Point | 177 °C[3][4] |

| Melting Point | -68 °C |

| Density | 0.857 g/cm³ |

| Refractive Index | 1.4908 (at 20 °C) |

Table 2: Physical Properties of Perfluorotoluene (Octafluorotoluene)

| Property | Value | Source |

| Molecular Formula | C₇F₈ | [5][6] |

| Molecular Weight | 236.06 g/mol | [5][6] |

| Boiling Point | 104 °C | [5][6] |

| Melting Point | -65.6 °C | [6] |

| Density | 1.666 g/mL at 25 °C | [5][6] |

| Refractive Index | 1.368 (n20/D) | [5][6] |

Experimental Protocols for Physical Property Determination

For researchers who may synthesize or acquire Perfluoro(4-isopropyltoluene), the following standard methodologies are recommended for the experimental determination of its key physical properties.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

Methodology:

-

A small volume (a few microliters) of the liquid sample is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).

-

The apparatus is heated slowly.

-

As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8][9]

Caption: Workflow for micro-boiling point determination.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Methodology:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, and the mass is measured again.

-

The temperature of the liquid is recorded.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer).[10][11]

Refractive Index Determination (Abbe Refractometer)

An Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered.

-

The refractive index is read directly from the instrument's scale.[12][13][14][15] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Conclusion

Perfluoro(4-isopropyltoluene) is a compound with significant potential, yet its physical properties remain largely uncharacterized in publicly accessible literature. This guide has provided the available data, offered scientifically-based predictions for key physical properties, and outlined the standard experimental procedures for their determination. The stark differences between the properties of 4-isopropyltoluene and the trends observed in other perfluorinated aromatics underscore the profound impact of perfluorination on molecular behavior. As this and similar compounds become more accessible, the experimental validation of these predicted properties will be a critical step in unlocking their full potential for advanced applications.

References

- Al-Naimee, K. A., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-61.

-

ChemSrc. (2025, August 25). Perfluorotoluene. Retrieved from [Link]

-

Department of Chemistry, University of arizona. (n.d.). Density of liquids. Retrieved from [Link]

-

The Physics Partner. (2024, May 22). Experimental determination of the relative density of a liquid [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept [Video]. [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure [Video]. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Embibe. (n.d.). Determination of Density of a Liquid - Lab Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental set-up for the measurement of refractive index by an optical spectrometer. Retrieved from [Link]

-

CUNY. (n.d.). Measurement of Density. Retrieved from [Link]

-

The Physics Partner. (2024, August 8). Determining the density of solids and liquids. The Lab Activity [Video]. YouTube. [Link]

-

The Physics Partner. (2023, June 23). EXPERIMENTAL DETERMINATION OF THE REFRACTIVE INDEX OF A GLASS PRISM (NECO 2023 LIGHT EXPERIMENT) [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Refractive index. Retrieved from [Link]

-

Molbase. (n.d.). 1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Cymene (CAS 99-87-6). Retrieved from [Link]

-

PubChem. (n.d.). p-Cymene. Retrieved from [Link]

Sources

- 1. PERFLUORO(4-ISOPROPYLTOLUENE) | 20017-49-6 [chemicalbook.com]

- 2. 1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene20017-49-6,Purity98%_"P&M-Invest"Ltd [molbase.com]

- 3. p-Cymene (CAS 99-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. P-Cymene | C10H14 | CID 7463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Perfluorotoluene | CAS#:434-64-0 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. youtube.com [youtube.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Refractive index - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Purification of Perfluoro(4-isopropyltoluene)

Abstract

Perfluoro(4-isopropyltoluene), a fully fluorinated derivative of the monoterpene p-cymene, represents a class of per- and polyfluoroalkyl substances (PFAS) with unique physicochemical properties, including high thermal stability, chemical inertness, and distinct dielectric characteristics. These properties make it a compound of interest for applications in advanced materials, electronics, and as a potential tracer or solvent. This guide provides a comprehensive, in-depth exploration of the synthesis and purification of Perfluoro(4-isopropyltoluene). We move beyond a simple recitation of steps to dissect the underlying chemical principles, from the aggressive perfluorination of the hydrocarbon precursor using high-valency metal fluorides to the multi-stage purification required to isolate the target compound from a complex reaction mixture. This document is intended for researchers and chemical development professionals, offering field-proven insights into experimental design, execution, and safety.

Introduction: The Nature of Perfluorinated Aromatics

Perfluorinated compounds (PFCs) are created by systematically replacing all carbon-hydrogen bonds in a hydrocarbon with carbon-fluorine bonds. The C-F bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to the resulting molecule.[1] Furthermore, the high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone, rendering the molecule both hydrophobic and oleophobic.[1]

Perfluoro(4-isopropyltoluene) is the perfluorinated analogue of p-cymene (4-isopropyltoluene). The synthesis is not a trivial substitution but a complete transformation of the molecule's electronic and physical character. The primary challenge in its synthesis lies in achieving complete fluorination of the aromatic ring and the alkyl side chains without significant fragmentation or rearrangement of the carbon skeleton.

Synthesis Methodology: High-Valency Cobalt(III) Fluoride Fluorination

The most effective method for the exhaustive fluorination of volatile hydrocarbons like p-cymene is the use of a high-valency metal fluoride, most commonly cobalt(III) fluoride (CoF₃).[2][3] This method offers a more controlled reaction compared to direct fluorination with elemental fluorine, which is notoriously violent and difficult to manage.

The Fowler Process: Mechanism and Rationale

The reaction proceeds via the Fowler process, where the hydrocarbon vapor is passed over a heated bed of CoF₃. The CoF₃ acts as a carrier for fluorine, providing a solid-phase reagent that moderates the extreme reactivity of elemental fluorine.[2]

The core reaction can be summarized as: C₁₀H₁₄ (p-cymene) + 28 CoF₃ → C₁₀F₁₄ (perfluoro(4-isopropyltoluene)) + 14 HF + 28 CoF₂

Causality of Reagent Choice:

-

Cobalt(III) Fluoride (CoF₃): CoF₃ is a powerful yet manageable fluorinating agent.[3] In the reaction, it is reduced to cobalt(II) fluoride (CoF₂). The CoF₂ can then be regenerated by passing elemental fluorine over the heated salt, making the process cyclical.

-

Vapor Phase Reaction: Introducing the hydrocarbon as a vapor ensures a high surface area for interaction with the solid CoF₃ bed and allows for better temperature control, minimizing charring and polymerization.[2]

The mechanism is complex, involving radical and carbocationic intermediates.[4] This complexity means the crude product is never pure; it contains a mixture of the desired product, partially fluorinated intermediates, isomers formed through rearrangement, and smaller perfluorocarbon fragments from C-C bond cleavage.

Physicochemical Properties of Precursor and Product

A thorough understanding of the physical properties of the starting material and the target compound is critical for designing both the reaction and purification stages.

| Property | 4-Isopropyltoluene (p-Cymene) | Perfluoro(4-isopropyltoluene) (Estimated) |

| CAS Number | 99-87-6[5][6] | 20017-49-6[7] |

| Molecular Formula | C₁₀H₁₄[5] | C₁₀F₁₄ |

| Molecular Weight | 134.22 g/mol [5] | 410.1 g/mol |

| Boiling Point | 177 °C[6] | ~150-155 °C |

| Density | 0.857 g/cm³[6] | ~1.7-1.8 g/cm³ |

| Appearance | Colorless liquid[5] | Colorless liquid |

Note: Properties for the perfluorinated product are estimated based on trends for similar perfluorinated aromatics, as detailed public data is scarce.

Experimental Protocol: Synthesis

This protocol outlines a laboratory-scale synthesis. All operations must be conducted in a high-performance fume hood due to the use of corrosive and toxic gases.

Apparatus

The synthesis requires a specialized reactor, typically a horizontal tube furnace made from a corrosion-resistant material like nickel or Monel. The reactor is packed with CoF₃ and fitted with an inlet for inert gas and hydrocarbon vapor, and an outlet leading to a series of cold traps.

Reagent Preparation: CoF₃ Activation

Commercially available CoF₂ is activated (or regenerated) in situ.

-

Pack the reactor tube with anhydrous CoF₂ powder.

-

Heat the reactor to 250-300°C under a slow stream of dry nitrogen to remove any moisture.

-

Introduce a diluted stream of elemental fluorine (e.g., 10% F₂ in N₂) over the heated CoF₂ bed. This is a highly exothermic reaction and must be controlled carefully. 2 CoF₂ + F₂ → 2 CoF₃

-

Continue the fluorine flow until the exit gas indicates the reaction is complete (e.g., using a fluorine-reactive indicator or by monitoring the color change of the solid from blue/purple CoF₂ to brown CoF₃).

-

Purge the reactor with dry nitrogen to remove all traces of elemental fluorine.

Fluorination of p-Cymene

-

Maintain the reactor temperature at an optimized level, typically between 250°C and 350°C. The exact temperature is a critical parameter that balances reaction rate against product fragmentation.

-

Heat p-cymene in a vaporizer and carry the vapor into the reactor using a controlled flow of dry nitrogen.

-

The vaporized p-cymene reacts as it passes over the hot CoF₃ bed.

-

The product stream, containing perfluorocarbons, hydrogen fluoride (HF), and nitrogen, exits the reactor.

-

Pass the exit stream through a series of cold traps. The first trap is typically cooled to 0°C to condense the main product, while subsequent traps at lower temperatures (e.g., -78°C, dry ice/acetone) capture more volatile byproducts. The highly corrosive HF will also condense.

Multi-Stage Purification Workflow

The crude product collected in the traps is a complex, acidic mixture. A multi-stage purification process is mandatory.

Caption: Overall workflow from synthesis to final purified product.

Protocol: Neutralization and Washing

This step is critical for removing corrosive HF and must be performed with extreme caution.

-

Carefully allow the cold traps to warm to room temperature behind a blast shield in a fume hood.

-

Slowly and cautiously add the crude fluorocarbon mixture to a chilled, stirred solution of sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) in water. This will neutralize the HF. The reaction is vigorous.

-

Transfer the mixture to a separatory funnel. Perfluorocarbons are dense and will form the lower layer.[8]

-

Separate the lower PFC layer.

-

Wash the PFC layer sequentially with water, dilute NaHCO₃ solution, and finally water again until the aqueous layer is neutral.

-

Dry the washed PFC layer over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄).

Protocol: Fractional Distillation

Fractional distillation is the primary method for separating the target compound from isomers and other perfluorocarbon byproducts.[9]

-

Set up a distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings).

-

Charge the dried, crude PFC mixture to the distillation flask.

-

Heat the flask gently. Collect fractions based on boiling point. Due to the likely presence of close-boiling isomers, a slow distillation rate and high reflux ratio are essential.

-

Monitor the purity of the fractions using Gas Chromatography (GC).

-

Combine fractions with the desired purity (>99%).

| Parameter | Value/Description | Rationale |

| Column Type | High-efficiency packed column | To separate close-boiling isomers and byproducts. |

| Pressure | Atmospheric | Perfluorocarbons are generally stable at their boiling points. |

| Reflux Ratio | High (e.g., >10:1) | Maximizes separation efficiency. |

| Main Fraction BP | ~150-155 °C (Expected) | Corresponds to the boiling point of the target compound. |

Quality Control and Characterization

The identity and purity of the final product must be rigorously confirmed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the final product by separating any remaining impurities. MS provides the molecular weight and fragmentation pattern, confirming the C₁₀F₁₄ structure.

-

¹⁹F NMR Spectroscopy: This is the most powerful tool for structural elucidation of fluorinated compounds.[10][11] The ¹⁹F NMR spectrum of Perfluoro(4-isopropyltoluene) will be complex, but the chemical shifts, coupling constants, and integration values for the CF₃, CF₂, and aromatic CF groups provide unambiguous structural confirmation.

Sources

- 1. greenpeace.to [greenpeace.to]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt(III) fluoride - Wikipedia [en.wikipedia.org]

- 4. Fluorination of propane and propene over cobalt(III) trifluoride and potassium tetrafluorocobaltate(III) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. P-Cymene | C10H14 | CID 7463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Cymene - Wikipedia [en.wikipedia.org]

- 7. PERFLUORO(4-ISOPROPYLTOLUENE) | 20017-49-6 [chemicalbook.com]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Perfluoro(4-isopropyltoluene) for Advanced Research and Development

This guide provides a comprehensive technical overview of Perfluoro(4-isopropyltoluene), a fully fluorinated analog of the naturally occurring monoterpene, p-cymene. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information on its identity, probable synthetic pathways, predicted physicochemical properties, and potential applications, particularly for researchers, scientists, and professionals in drug development. The insights provided are grounded in the well-established principles of fluorine chemistry and the known characteristics of perfluorinated compounds.

Core Identification and Molecular Structure

Perfluoro(4-isopropyltoluene), also known as perfluoro-p-cymene, is a perfluorocarbon (PFC). PFCs are characterized by the replacement of all hydrogen atoms with fluorine atoms, a structural modification that imparts unique and valuable properties.

Chemical Identifiers:

| Identifier | Value |

| Chemical Name | Perfluoro(4-isopropyltoluene) |

| CAS Number | 20017-49-6[1] |

| Molecular Formula | C₁₀F₂₂ |

| Molecular Weight | 562.1 g/mol |

Molecular Structure:

The molecular structure consists of a perfluorinated benzene ring (hexafluorobenzene ring) substituted with a trifluoromethyl group (-CF₃) and a heptafluoroisopropyl group (-CF(CF₃)₂).

Caption: Proposed synthesis of Perfluoro(4-isopropyltoluene).

Experimental Considerations (Hypothetical Protocol):

A direct fluorination process is highly energetic and requires specialized equipment and expertise.

-

Reactor Preparation: A corrosion-resistant reactor (e.g., made of Monel or nickel) is charged with a fluorinating agent like CoF₃.

-

Activation: The fluorinating agent is typically activated at high temperatures under a stream of nitrogen.

-

Reactant Introduction: The hydrocarbon precursor, p-cymene, is introduced into the reactor in the vapor phase with an inert carrier gas (e.g., nitrogen).

-

Reaction: The reaction is carried out at elevated temperatures, leading to the stepwise replacement of hydrogen atoms with fluorine.

-

Product Collection: The effluent gas stream, containing the desired perfluorinated product and hydrogen fluoride (HF) byproduct, is passed through a series of cold traps to condense the products.

-

Purification: The crude product is then purified, typically by washing with a mild base to remove acidic impurities like HF, followed by fractional distillation.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert carrier gas is crucial to control the highly exothermic reaction and prevent combustion.

-

Specialized Materials: The corrosive nature of HF and the reactive fluorinating agents necessitate the use of specialized, corrosion-resistant materials for the reactor and associated plumbing.

-

Stepwise Purification: A multi-step purification process is essential to remove the highly corrosive HF byproduct and any partially fluorinated intermediates.

Physicochemical Properties: A Comparative Perspective

Directly measured physicochemical properties of Perfluoro(4-isopropyltoluene) are not widely published. However, the properties can be predicted based on the known effects of perfluorination on organic molecules when compared to their hydrocarbon counterparts. Perfluorocarbons are known for their high density, low surface tension, and both hydrophobic and lipophobic character.

Predicted Physicochemical Properties:

| Property | p-Cymene (Hydrocarbon Analog) | Perfluoro(4-isopropyltoluene) (Predicted) | Rationale for Prediction |

| Boiling Point | 177 °C | Lower than hydrocarbon analog | Weaker intermolecular forces in PFCs. |

| Density | 0.857 g/cm³ | Significantly higher (approx. 1.7-1.9 g/cm³) | High atomic weight of fluorine. |

| Viscosity | Low | Low | Low intermolecular forces. |

| Surface Tension | Low | Extremely Low | Weak intermolecular forces. |

| Solubility | Insoluble in water, miscible with organic solvents [2] | Insoluble in both water and hydrocarbon solvents | "Fluorophilic" nature, leading to immiscibility with both polar and non-polar hydrocarbon-based solvents. |

| Chemical Inertness | Susceptible to oxidation | Highly inert | Strong C-F bonds. |

Analytical Characterization: The Role of ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is the most powerful tool for the characterization of fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis. [3] Predicted ¹⁹F NMR Spectrum:

The ¹⁹F NMR spectrum of Perfluoro(4-isopropyltoluene) is expected to be complex due to the various distinct fluorine environments and extensive ¹⁹F-¹⁹F spin-spin coupling.

-

Aromatic Region: Signals corresponding to the fluorine atoms on the hexafluorobenzene ring.

-

Aliphatic Region: Distinct signals for the trifluoromethyl (-CF₃) group and the heptafluoroisopropyl (-CF(CF₃)₂) group. The two trifluoromethyl groups of the isopropyl moiety are expected to be chemically equivalent.

-

Coupling: Complex coupling patterns will arise from through-bond interactions between neighboring fluorine atoms.

The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, facilitating detailed structural elucidation. [4][5]

Applications in Drug Development and Life Sciences

While specific applications of Perfluoro(4-isopropyltoluene) are not documented, its properties as a perfluorinated aromatic compound suggest its potential utility in several areas of pharmaceutical and life science research. The incorporation of fluorine into molecules can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability. [6][7] Potential Applications:

-

Inert Solvents and Reaction Media: Due to their high chemical and thermal stability, perfluorinated compounds can serve as solvents for reactions involving aggressive reagents. Their unique solubility properties can also be exploited in biphasic catalysis.

-

Building Blocks for Fluorinated Pharmaceuticals: Perfluoro(4-isopropyltoluene) could serve as a starting material or intermediate in the synthesis of more complex fluorinated molecules with potential therapeutic applications.

-

¹⁹F MRI Contrast Agents: Compounds with a high density of fluorine atoms are being explored as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). [8]Since biological tissues have a negligible fluorine background, ¹⁹F MRI allows for highly specific imaging.

-

Oxygen Delivery Systems: Perfluorocarbons have a high capacity for dissolving respiratory gases, which has led to their investigation as components of artificial blood substitutes and for oxygen delivery to tissues. [8]* Drug Delivery: The hydrophobic and lipophobic nature of perfluorinated moieties can be utilized in the design of drug delivery systems, such as emulsions and nanoparticles, to control the release and targeting of therapeutic agents. [9]

Caption: Potential applications of Perfluoro(4-isopropyltoluene).

Safety, Handling, and Environmental Considerations

Perfluorinated compounds are generally considered to be of low toxicity due to their chemical inertness. However, appropriate safety precautions should always be taken when handling any chemical.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin Protection: A lab coat should be worn.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood. [1]* Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

Storage:

-

Store in a cool, dry, well-ventilated area in tightly sealed containers. [10]* Keep away from incompatible materials such as strong oxidizing agents.

Environmental Fate:

Perfluorinated compounds are known for their environmental persistence. Therefore, disposal must be in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

Perfluoro(4-isopropyltoluene) represents a potentially valuable, yet understudied, member of the perfluorinated aromatic compound family. Its predicted properties of high density, chemical inertness, and unique solubility characteristics make it an intriguing candidate for various applications in materials science, synthesis, and particularly in the life sciences. Further research into its synthesis, characterization, and functional properties is warranted to fully explore its potential in areas such as drug delivery, advanced imaging, and as a building block for novel fluorinated molecules.

References

- CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. (2022). Books.

- PERFLUORO(4-ISOPROPYLTOLUENE) | 20017-49-6. (n.d.). ChemicalBook.

- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.

- CHAPTER 11: Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. (n.d.). Books.

- SAFETY DATA SHEET High Performance Fluorinated Solvent. (2015). Cloudinary.

- Applications of Fluorine in Medicinal Chemistry. (2015). Sigma-Aldrich.

- Application of Fluorinated Compounds in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.

- Fluorine NMR. (n.d.). University of Washington.

- 19Flourine NMR. (n.d.). University of Ottawa.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.

-

p-Cymene. (n.d.). Wikipedia. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. p-Cymene - Wikipedia [en.wikipedia.org]

- 3. biophysics.org [biophysics.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. azom.com [azom.com]

- 6. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. books.rsc.org [books.rsc.org]

- 10. res.cloudinary.com [res.cloudinary.com]

A Guide to the Predicted Spectroscopic Profile of Perfluoro(4-isopropyltoluene)

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of Perfluoro(4-isopropyltoluene). In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) of perfluorinated aromatic compounds. By drawing comparisons with structurally similar molecules, such as perfluorotoluene, we can construct a robust, predictive spectroscopic profile to aid researchers in the identification and characterization of this compound.

Molecular Structure and Spectroscopic Implications

Perfluoro(4-isopropyltoluene) is the exhaustively fluorinated analog of p-cymene. Its structure consists of a perfluorinated benzene ring substituted with a trifluoromethyl group (-CF3) and a heptafluoroisopropyl group [-CF(CF3)2]. The complete substitution of hydrogen with fluorine atoms dramatically influences the molecule's electronic properties and, consequently, its interaction with electromagnetic radiation. This guide will explore the predicted spectroscopic signatures arising from this unique molecular architecture.

The following diagram illustrates the distinct fluorine environments within the perfluoro(4-isopropyltoluene) molecule, which are fundamental to interpreting its NMR spectrum.

Caption: Molecular structure of Perfluoro(4-isopropyltoluene) with distinct fluorine environments labeled (Fₐ, Fᵦ, Fᵧ, Fᵟ, Fₑ).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹⁹F Perspective

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the characterization of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range which minimizes signal overlap.[1][2]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

-

Acquisition Parameters:

-

Reference: Use a sealed capillary containing a reference standard such as CFCl₃ (δ = 0 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm).[3]

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A wide spectral width (e.g., -250 to 0 ppm) should be used initially to locate all signals.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Decoupling: Proton and carbon decoupling can be applied to simplify the spectra if necessary, though ¹H-¹⁹F coupling is often informative.[1]

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

Predicted ¹⁹F NMR Data

Based on data for perfluorotoluene and other perfluoroalkylated benzenes, the following ¹⁹F NMR chemical shifts and coupling patterns are predicted for perfluoro(4-isopropyltoluene).[4]

| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic Fₐ (ortho to -CF(CF₃)₂) | -135 to -145 | Multiplet | JF-F (ortho, meta, para) |

| Aromatic Fₑ (ortho to -CF₃) | -150 to -160 | Multiplet | JF-F (ortho, meta, para) |

| -CF₃ (Fᵦ) | -55 to -65 | Singlet (broadened by long-range coupling) | |

| -CF(CF₃)₂ (Fᵧ) | -170 to -180 | Septet of septets | 3JFᵧ-Fᵟ, 4JFᵧ-Fₐ |

| -CF(CF₃)₂ (Fᵟ) | -70 to -80 | Doublet of doublets | 3JFᵟ-Fᵧ, 5JFᵟ-Fₐ |

Infrared (IR) Spectroscopy

IR spectroscopy of perfluorinated compounds is dominated by intense absorptions corresponding to C-F bond stretching vibrations. These bands are typically found in the spectral region of 1100-1400 cm⁻¹.[5][6] The complexity of this region can make specific assignments challenging, but the overall pattern is highly characteristic.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 1300 - 1400 | C-F stretching (aromatic) | Strong |

| 1100 - 1300 | C-F stretching (aliphatic -CF₃, -CF) | Very Strong |

| 950 - 1050 | Perfluorinated ring vibrations | Medium to Strong |

The presence of multiple strong absorption bands in the 1100-1400 cm⁻¹ region will be a key identifying feature for perfluoro(4-isopropyltoluene) in its IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry of perfluorocarbons often results in extensive fragmentation. The molecular ion peak may be weak or absent, while fragment ions corresponding to stable perfluorinated cations are typically prominent.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: Electron ionization at 70 eV is a standard method.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular formula of perfluoro(4-isopropyltoluene) is C₁₀F₁₆, with a monoisotopic mass of approximately 435.97 Da.

| m/z | Proposed Fragment | Comments |

| 436 | [C₁₀F₁₆]⁺ | Molecular ion (M⁺); likely to be of low abundance. |

| 417 | [C₁₀F₁₅]⁺ | Loss of a fluorine atom ([M-F]⁺). |

| 367 | [C₉F₁₃]⁺ | Loss of a -CF₃ group ([M-CF₃]⁺); expected to be a significant peak. |

| 267 | [C₈F₉]⁺ | Further fragmentation. |

| 119 | [C₂F₅]⁺ | Fragment from the isopropyl group. |

| 69 | [CF₃]⁺ | A very common and often abundant fragment in the mass spectra of perfluorinated compounds.[7] |

The observation of a fragment at m/z 367, corresponding to the loss of a trifluoromethyl group, would be strong evidence for the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for perfluoro(4-isopropyltoluene). The predicted ¹⁹F NMR chemical shifts and coupling patterns, the characteristic strong C-F stretching bands in the IR spectrum, and the expected fragmentation pattern in the mass spectrum collectively form a unique spectroscopic fingerprint. Researchers working with this or similar perfluorinated aromatic compounds can use this guide as a foundational reference for compound identification and structural verification. It is important to re-emphasize that these are predicted values, and experimental verification is the ultimate standard for structural elucidation.

References

-

Hub, J. S. et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. [Link]

-

McCord, J. P. et al. (2019). Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. Journal of Visualized Experiments. [Link]

-

Hub, J. S. et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. NIH. [Link]

-

Filipenko, A. (2022). Advanced Mass Spectrometry Technologies for PFAS Analysis. YouTube. [Link]

-

Mohler, F. L. et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Thermo Fisher Scientific. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Bignami, S. et al. (2015). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. NIH. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Williams, S. D. et al. (2022). Infrared Spectroscopy to Monitor Treatment Efficacy of PFAS Substances. Optica Publishing Group. [Link]

-

PFAS Analysis. (2020). PFAS Analysis Part 2: Mass defect in PFAS and mass spectrometry. YouTube. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. colorado.edu [colorado.edu]

- 4. benchchem.com [benchchem.com]

- 5. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OPG [opg.optica.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-Depth Technical Guide to the Solubility of Organic Compounds in Perfluoro(4-isopropyltoluene)

Foreword: Navigating the Fluorous Phase

Perfluorinated solvents represent a unique and increasingly important class of liquids, distinguished by their high density, chemical inertness, and the singular ability to form a "fluorous phase" distinct from both aqueous and common organic phases. Among these, Perfluoro(4-isopropyltoluene) emerges as a solvent of interest due to its aromatic core, suggesting potentially different solvency properties compared to its aliphatic counterparts. This guide is designed to provide researchers, particularly those in drug development, with a comprehensive technical framework for understanding and experimentally determining the solubility of organic compounds in this specific fluorinated solvent.

Recognizing the current scarcity of published quantitative solubility data for Perfluoro(4-isopropyltoluene), this document focuses on equipping the scientist with the foundational principles, robust experimental methodologies, and critical safety considerations necessary to confidently explore this solvent's capabilities. We will delve into the molecular-level interactions that govern solubility in fluorinated systems, provide a detailed, field-proven protocol for solubility determination, and offer insights into the practical implications for medicinal chemistry and formulation science.

Understanding Perfluoro(4-isopropyltoluene): A Profile

Perfluoro(4-isopropyltoluene), also known as perfluoro-p-cymene, is the fully fluorinated analog of the naturally occurring monoterpene, p-cymene. The substitution of all hydrogen atoms with fluorine dramatically alters the molecule's physicochemical properties.

Chemical Structure:

-

Molecular Formula: C₁₀F₂₀

-

CAS Number: 20017-49-6[1]

Key Physicochemical Characteristics (Inferred and Comparative):

| Property | Expected Characteristic | Rationale and Comparative Insights |

| Density | Significantly higher than water and common organic solvents | The high atomic weight of fluorine compared to hydrogen results in dense liquids. For example, perfluorotoluene has a density of approximately 1.67 g/cm³.[2] |

| Boiling Point | Elevated compared to its hydrogenated analog (p-cymene, ~177 °C) | Increased molecular weight and strong intermolecular forces between fluorinated molecules contribute to a higher boiling point. |

| Vapor Pressure | Lower than corresponding hydrocarbons | Stronger intermolecular forces in perfluorocarbons lead to lower volatility. |

| Miscibility | Generally immiscible with both water and many organic solvents | This "triphasic" behavior is a hallmark of fluorous solvents. Perfluorotoluene is noted to be miscible with some organic compounds.[2] |

| Chemical Inertness | High | The strength of the C-F bond renders the molecule highly resistant to chemical attack, making it a stable medium for a wide range of reactions. |

The Science of Solubility in Fluorinated Solvents: A Mechanistic View

The solubility of an organic compound in a perfluorinated solvent like Perfluoro(4-isopropyltoluene) is governed by a set of intermolecular interactions that are fundamentally different from those in conventional organic solvents. The principle of "like dissolves like" is still paramount, but with a "fluorophilic" twist.

Perfluorocarbons are characterized by weak van der Waals forces and are poor hydrogen bond acceptors or donors.[3] Consequently, for a solute to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Research into the solubility of neutral compounds in perfluoroalkanes reveals that the process is a delicate balance between two key factors[4]:

-

The Cavity Term: This is the energy required to create a "hole" in the solvent to accommodate the solute molecule. Perfluoroalkanes have been shown to have a smaller unfavorable cavity term compared to other organic solvents, which would suggest enhanced solubility.[4]

-

The Interaction Term: This refers to the favorable interactions (e.g., van der Waals, dipole-dipole) between the solute and the solvent molecules. For nonpolar solutes, these interactions are weak in perfluorinated solvents. As the solute becomes larger and more polar, the favorable interaction terms in conventional organic solvents far outweigh those in perfluorinated solvents.[4]

This interplay explains why small, nonpolar molecules can exhibit reasonable solubility in perfluorinated solvents, while larger, more polar, or hydrogen-bonding compounds are often sparingly soluble. The aromatic nature of Perfluoro(4-isopropyltoluene) may introduce additional π-π stacking interactions with suitable aromatic solutes, potentially leading to different solubility profiles compared to perfluoroalkanes.

Conceptual Model of Solute-Solvent Interactions

Caption: Factors influencing the solubility of an organic solute in Perfluoro(4-isopropyltoluene).

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[3] It is a robust and reliable technique that, when performed correctly, yields highly reproducible results.

Principle: An excess of the solid organic compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached and a saturated solution is formed. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Materials and Equipment:

-

Perfluoro(4-isopropyltoluene) (solvent)

-

Organic compound of interest (solute)

-

Analytical balance (4-5 decimal places)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge with temperature control

-

Calibrated positive displacement pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

Appropriate analytical instrument (e.g., HPLC-UV, GC-MS, LC-MS/MS)

Experimental Workflow:

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation of the Test Sample:

-

Accurately weigh an amount of the organic solute into a glass vial that is known to be in excess of its expected solubility. The presence of undissolved solid at the end of the experiment is crucial.

-

Using a calibrated pipette, add a precise volume of Perfluoro(4-isopropyltoluene) to the vial.

-

Securely cap the vial with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but for poorly soluble or slowly dissolving compounds, 72 hours may be necessary. A preliminary time-to-equilibrium study is recommended for new classes of compounds.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a controlled temperature to pellet the undissolved solid. This ensures that the supernatant is free of suspended particles.

-

-

Aliquoting and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a positive displacement pipette. Be cautious not to disturb the solid pellet.

-

Filter the aliquot through a chemically resistant syringe filter (PTFE is recommended for fluorinated solvents) into a clean vial. This step removes any remaining fine particulates.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution using fresh Perfluoro(4-isopropyltoluene). The final concentration should fall within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated and calibrated analytical method (e.g., HPLC-UV, GC-MS). A calibration curve prepared with known concentrations of the solute in Perfluoro(4-isopropyltoluene) is essential.

-

-

Calculation:

-

Determine the concentration of the solute in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in Perfluoro(4-isopropyltoluene) at the specified temperature.

-

Data Presentation and Interpretation

While specific quantitative solubility data for organic compounds in Perfluoro(4-isopropyltoluene) is not widely published, we can present a template for how such data should be structured and provide some qualitative expectations based on the principles discussed.

Table 1: Expected Solubility of Representative Organic Compounds in Perfluoro(4-isopropyltoluene)

| Compound Class | Example Compound | Expected Solubility | Key Influencing Factors |

| Nonpolar Hydrocarbon | Dodecane | Low to Moderate | Favorable cavity term, but weak solute-solvent interactions. |

| Aromatic Hydrocarbon | Naphthalene | Moderate | Potential for favorable π-π stacking with the perfluoroaromatic solvent core. |

| Halogenated Compound | 1-Bromododecane | Moderate | Similarities in non-polar character. |

| Ester | Ethyl Acetate | Low | The polar ester group will have unfavorable interactions with the nonpolar solvent. |

| Alcohol | 1-Octanol | Very Low | Strong hydrogen bonding between solute molecules is difficult to disrupt by the non-H-bonding solvent. |

| Carboxylic Acid | Octanoic Acid | Very Low | Strong hydrogen bonding and high polarity lead to poor solubility. |

| Highly Fluorinated Drug | A fluorinated kinase inhibitor | Potentially Moderate to High | "Fluorophilicity" - fluorinated solutes tend to have higher solubility in fluorinated solvents. |

Interpretation of Results:

The obtained solubility data is critical for several aspects of drug development:

-

Lead Optimization: Medicinal chemists can use solubility data to guide structural modifications. For instance, the introduction of a fluorinated moiety might enhance solubility in a fluorous phase, which could be relevant for specific delivery systems.

-

Formulation Development: Understanding the solubility of an active pharmaceutical ingredient (API) is fundamental for developing both liquid and solid dosage forms. For APIs with poor aqueous and organic solubility, fluorinated solvents might offer novel formulation pathways.

-

Reaction Chemistry: Perfluoro(4-isopropyltoluene) can serve as an inert reaction medium. Knowledge of reactant and product solubility is essential for reaction design and workup procedures.

Safety and Handling of Perfluorinated Aromatic Compounds

Potential Hazards (based on analogous compounds):

-

Flammability: The non-fluorinated analog, p-cymene, is a flammable liquid. While perfluorination generally reduces flammability, it should not be assumed to be non-flammable without specific data.

-

Skin and Eye Irritation: p-Cymene is known to cause skin and eye irritation.[7] Similar effects should be anticipated for its perfluorinated counterpart.

-

Inhalation Toxicity: Inhalation of p-cymene vapors can be harmful.[7] Adequate ventilation is crucial when working with any volatile chemical.

-

Environmental Persistence: Many perfluorinated compounds are known for their environmental persistence.[5] Disposal should be in accordance with local, state, and federal regulations for halogenated waste.

Recommended Safety Protocols:

-

Engineering Controls: Always handle Perfluoro(4-isopropyltoluene) in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific recommendations.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.

-

Ground containers when transferring to prevent static discharge.

-

-

Disposal: Dispose of waste as halogenated organic waste in accordance with institutional and regulatory guidelines. Do not discharge to drains or the environment.

Conclusion and Future Outlook

Perfluoro(4-isopropyltoluene) represents a solvent with unique potential, stemming from its aromatic nature combined with the distinct properties of perfluorination. While the current body of public knowledge lacks specific solubility data for this compound, this guide provides the necessary theoretical foundation and a robust experimental framework for researchers to confidently explore its capabilities. The principles of weak intermolecular forces, the importance of the cavity formation energy, and the concept of "fluorophilicity" are key to predicting and understanding solubility in this medium.

The meticulous application of the shake-flask method, coupled with appropriate analytical techniques, will enable the generation of high-quality, reliable solubility data. As research into fluorinated compounds continues to expand, it is anticipated that a greater understanding of the solvency of perfluorinated aromatic compounds will emerge, opening new avenues in drug delivery, formulation science, and synthetic chemistry. It is imperative that all work with this and other perfluorinated compounds is conducted with a strong adherence to safety protocols, recognizing their potential hazards and environmental persistence.

References

- 1. PERFLUORO(4-ISOPROPYLTOLUENE) | 20017-49-6 [chemicalbook.com]

- 2. Perfluorotoluene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorocarbons (PFAS)—The Forever Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Thermal and Chemical Stability of Perfluoro(4-isopropyltoluene)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Perfluorinated Scaffolds in Advanced Sciences

In the landscape of modern chemistry and drug development, the strategic incorporation of fluorine into molecular frameworks represents a paradigm of enhanced stability and tailored functionality. Perfluoro(4-isopropyltoluene), a fully fluorinated derivative of p-cymene, stands as a molecule of significant interest. Its structure, combining a perfluorinated aromatic ring with a perfluorinated isopropyl group, suggests a high degree of thermal and chemical robustness. This guide provides a comprehensive technical overview of the anticipated stability profile of Perfluoro(4-isopropyltoluene), offering insights grounded in the fundamental principles of organofluorine chemistry and data from analogous perfluorinated aromatic compounds. For professionals in drug discovery, the high stability of such perfluorinated moieties can translate to improved metabolic resistance and enhanced pharmacokinetic properties of therapeutic candidates.[1][2]

The exceptional stability of perfluorinated compounds is primarily attributed to the strength of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry.[3] This inherent stability makes these compounds highly resistant to thermal degradation and chemical attack, properties that are highly desirable in materials science and for creating resilient pharmaceutical agents.[1][3] This guide will delve into the specifics of this stability, providing both theoretical underpinnings and practical experimental protocols for its evaluation.

Part 1: Thermal Stability Profile

The thermal stability of a compound is a critical parameter that dictates its suitability for applications involving elevated temperatures, such as in chemical synthesis, material processing, and certain drug delivery formulations. Perfluorinated aromatic compounds are renowned for their exceptional thermal resilience.[4]

Theoretical Underpinnings of Thermal Stability

The high thermal stability of Perfluoro(4-isopropyltoluene) is a direct consequence of the cumulative strength of its numerous C-F bonds. The complete replacement of hydrogen atoms with fluorine atoms results in a molecule with:

-

High Bond Dissociation Energy: The C-F bond has a significantly higher bond dissociation energy compared to a C-H bond, requiring more energy to break.[2]

-

Steric Shielding: The larger van der Waals radius of fluorine compared to hydrogen provides a dense electron shield around the carbon backbone, protecting it from thermal degradation.

-

Inductive Effects: The high electronegativity of fluorine atoms polarizes the C-F bond, further strengthening it and stabilizing the overall molecule.[1]

Experimental Determination of Thermal Stability

A definitive assessment of thermal stability is achieved through empirical testing. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is invaluable for determining the onset temperature of decomposition.

Experimental Protocol: TGA of Perfluoro(4-isopropyltoluene)

-

Sample Preparation: Accurately weigh 5-10 mg of Perfluoro(4-isopropyltoluene) into a clean, inert TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C or higher) at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, which is often reported as the temperature at which 5% mass loss occurs (Td5%).[8]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, boiling, and decomposition (which is typically an exothermic event).

Experimental Protocol: DSC of Perfluoro(4-isopropyltoluene)

-

Sample Preparation: Accurately weigh 2-5 mg of Perfluoro(4-isopropyltoluene) into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with an inert gas.

-

Temperature Program: Subject the sample to a controlled heating program, for example, from ambient to 400 °C at a rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (decomposition) events.

Anticipated Thermal Stability Data

While specific TGA data for Perfluoro(4-isopropyltoluene) is not available, a reasonable estimation can be made based on structurally similar compounds. Perfluorinated aromatic compounds generally exhibit high thermal stability, with decomposition onsets often exceeding 350-400 °C.[8]

| Compound | Anticipated Onset of Decomposition (Td5%, in N2) | Reference/Basis |

| Perfluoro(4-isopropyltoluene) | > 350 °C (Estimated) | Based on the high stability of related perfluoroaromatics. |

| Octafluorotoluene | High (stable at synthesis temperatures of 850 °C) | [5] |

| Hexafluorobenzene | High (thermally stable at high temperatures) | [6] |

Part 2: Chemical Stability and Reactivity Profile

The chemical inertness of perfluorinated compounds is a hallmark of this class of molecules. This inertness extends to a wide range of reactive chemical species, making them suitable for use in harsh chemical environments.

Fundamental Principles of Chemical Inertness

The electron-withdrawing nature of the fluorine atoms significantly reduces the electron density of the aromatic ring in Perfluoro(4-isopropyltoluene). This has two major consequences for its reactivity:

-

Resistance to Electrophilic Attack: The electron-deficient ring is highly deactivated towards electrophiles. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation, which are common for hydrocarbon aromatics, are not expected to occur under standard conditions.[4]

-

Resistance to Oxidation: The strong C-F bonds and the overall electron-poor nature of the molecule make it highly resistant to oxidation.[9][10] Perfluorinated compounds are generally not susceptible to degradation by common oxidizing agents.

However, the electron-deficient nature of the perfluorinated aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) .[4][8] Strong nucleophiles can displace a fluoride ion from the ring. The presence of the perfluoro-isopropyl group, a strong electron-withdrawing group, is expected to further activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Experimental Evaluation of Chemical Stability

A systematic evaluation of chemical stability involves exposing the compound to a range of aggressive reagents under controlled conditions and monitoring for any degradation.

Experimental Protocol: Chemical Resistance Testing

-

Reagent Selection: Prepare solutions of representative strong acids (e.g., concentrated sulfuric acid), strong bases (e.g., 50% sodium hydroxide), strong oxidizing agents (e.g., potassium permanganate in acidic solution), and strong reducing agents (e.g., sodium borohydride).

-

Exposure: In separate inert vials, add a known amount of Perfluoro(4-isopropyltoluene) to each test reagent. For each reagent, prepare a control sample with an inert solvent.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 50 °C) for an extended period (e.g., 7 days).

-

Analysis: After incubation, carefully quench the reactions. Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) or 19F NMR to detect any new peaks corresponding to degradation products and to quantify the remaining parent compound.

-

Data Interpretation: Compare the analytical data from the exposed samples to the control samples to determine the percentage of degradation.

Anticipated Chemical Compatibility

Based on the known chemistry of perfluorinated aromatic compounds, the following compatibility profile for Perfluoro(4-isopropyltoluene) is anticipated. Fluoropolymers, which are composed of repeating C-F units, exhibit excellent resistance to a wide array of chemicals, including solvents, acids, and bases.[11]

| Reagent Class | Specific Example | Anticipated Compatibility | Rationale |

| Strong Mineral Acids | Concentrated H2SO4, HCl | Excellent | The electron-deficient aromatic ring is resistant to electrophilic attack.[4] |

| Strong Bases / Nucleophiles | 50% NaOH, NaOCH3 | Moderate to Poor | The electron-deficient ring is susceptible to nucleophilic aromatic substitution (SNAr).[8] |

| Strong Oxidizing Agents | KMnO4, H2O2 | Excellent | The C-F bonds are highly resistant to oxidation.[9] |

| Strong Reducing Agents | NaBH4, LiAlH4 | Excellent | Perfluorinated compounds are generally not susceptible to reduction under these conditions. |

| Hydrolytic Stability | Water / Buffer (pH 4, 7, 9) | Excellent | The C-F and C-C bonds are not susceptible to hydrolysis under normal conditions.[12] |

| Organic Solvents | Alcohols, Ketones, Alkanes | Excellent | Generally high solubility and stability in common organic solvents. |

Part 3: Implications for Drug Development and Research

The exceptional stability of perfluorinated scaffolds like Perfluoro(4-isopropyltoluene) offers significant advantages in the design of novel therapeutics and advanced materials.

-

Metabolic Stability: The replacement of metabolically labile C-H bonds with robust C-F bonds can significantly block oxidative metabolism by cytochrome P450 enzymes, a key strategy for increasing the in vivo half-life of drug candidates.[2]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter key drug properties such as lipophilicity, pKa, and conformational preference, which can be leveraged to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[6]

-

Chemical Handles for Synthesis: While generally inert, the susceptibility of the perfluorinated aromatic ring to nucleophilic substitution provides a potential chemical handle for further functionalization, allowing for the construction of more complex molecules.

Conclusion

Perfluoro(4-isopropyltoluene) is predicted to be a highly stable molecule, characterized by exceptional resistance to thermal degradation and a wide range of chemical reagents, with the notable exception of strong nucleophiles. This robust stability profile, a direct consequence of its perfluorinated structure, makes it and similar compounds highly attractive for applications in materials science and as building blocks in drug discovery programs where metabolic inertness is a critical design parameter. The experimental protocols detailed in this guide provide a framework for the empirical validation of these properties, enabling researchers to confidently assess the suitability of Perfluoro(4-isopropyltoluene) for their specific applications.

References

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (1963). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 481–497. Retrieved from [Link]

-

Thermogravimetric analysis (TGA) curves of compounds 1–5. (n.d.). ResearchGate. Retrieved from [Link]

-

Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. (2018). Environmental Science & Technology, 52(16), 9254–9263. Retrieved from [Link]

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). Environmental Science & Technology, 56(9), 5397–5419. Retrieved from [Link]

-

Highly Efficient Removal of PFAS from Water Using Surface-Modified Regenerable Quaternized Chitosan Hydrogels. (2023). Gels, 9(11), 856. Retrieved from [Link]

-

FKM - Wikipedia. (n.d.). Retrieved from [Link]

-

Chemical resistance | Fluorochemicals. (n.d.). Daikin Global. Retrieved from [Link]

-

Oxidation chemistry of perfluoroalkyl-segmented thiols, disulfides, thiosulfinates and thiosulfonates : The role of the perfluoroalkyl group in searching out new chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. (2023). International Journal of Molecular Sciences, 24(10), 8613. Retrieved from [Link]

-

PFA (Perfluoroalkoxy) – Chemical Resistance Chart. (2024, September 4). Darwin Microfluidics. Retrieved from [Link]

-

Modern methods for the synthesis of perfluoroalkylated aromatics. (n.d.). ResearchGate. Retrieved from [Link]

-

4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. Retrieved from [Link]

-

Thermogravimetric Analysis. (n.d.). Retrieved from [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2019). Environmental Science: Processes & Impacts, 21(11), 1864–1873. Retrieved from [Link]

-

Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]

-

CHEMICAL RESISTANCE GUIDE. (n.d.). Retrieved from [Link]

-

Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents. (1998). Journal of the Chemical Society, Perkin Transactions 1, (22), 3595–3600. Retrieved from [Link]

-

Perfluorotoluene - Wikipedia. (n.d.). Retrieved from [Link]

-

Oxidation chemistry of perfluoroalkyl-segmented thiols, disulfides, thiosulfinates and thiosulfonates The. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. (2014). Journal of the American Chemical Society, 136(35), 12373–12382. Retrieved from [Link]

-

Borole - Wikipedia. (n.d.). Retrieved from [Link]

-

octafluorotoluene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved from [Link]

-

Perfluorocycloparaphenylenes. (2022). Nature Communications, 13(1), 3698. Retrieved from [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. (2020). Chemistry – A European Journal, 26(48), 10834–10852. Retrieved from [Link]

-

Efficient synthesis of fluorinated triphenylenes with enhanced arene-perfluoroarene interactions in columnar mesophases. (2016). Beilstein Journal of Organic Chemistry, 12, 2736–2744. Retrieved from [Link]

-

Superfluorinated peroxides surprise with stability. (2019, January 31). Chemistry World. Retrieved from [Link]

- Alkylation of benzene to form linear alkylbenzenes using fluorine-containing mordenites. (n.d.).

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(25), 9121–9133. Retrieved from [Link]

-

Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. (2014). PubMed. Retrieved from [Link]

-

Thermal Stability Analysis of Perfluorohexane. (n.d.). ResearchGate. Retrieved from [Link]

-

Impact of per- and polyfluoroalkyl substances structure on oxidative stress and lipid metabolism disruption in HepG2 cells. (2025). Ecotoxicology and Environmental Safety, 296, 117621. Retrieved from [Link]

-

Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines. (2022). Water Research, 225, 119159. Retrieved from [Link]

-

Synthesis of alkylbenzenes via the alkylation of benzene using α-olefin dimers and the surfactant properties of their sulfonates. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. (n.d.). ResearchGate. Retrieved from [Link]

-

Atmospheric oxidation of polyfluorinated amides: historical source of perfluorinated carboxylic acids to the environment. (n.d.). Semantic Scholar. Retrieved from [Link]

- Determination of the Thermal Stability of Perfluoroalkylethers. (1990). Google Books.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 八氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]